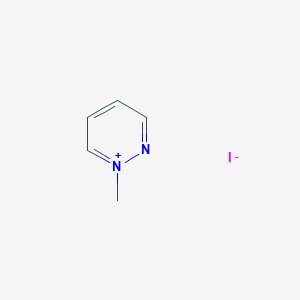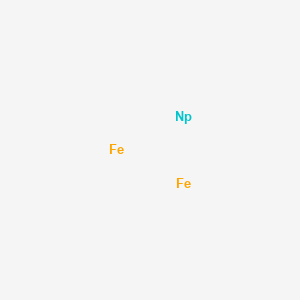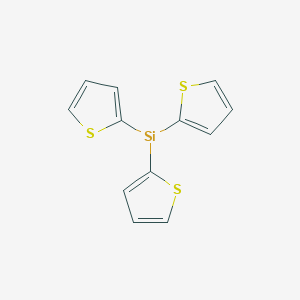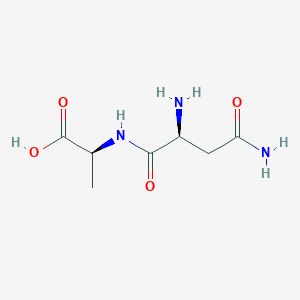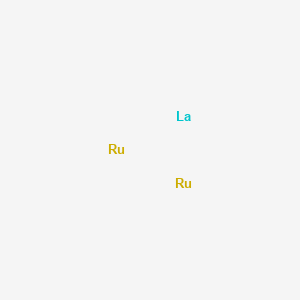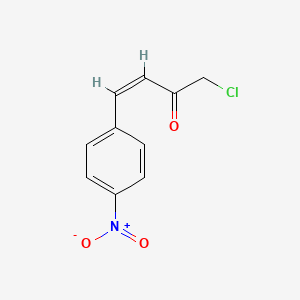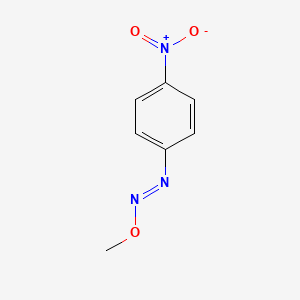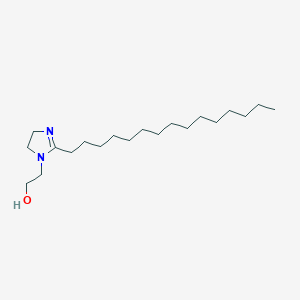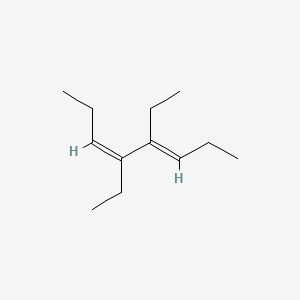
Gadolinium--ruthenium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium–ruthenium (1/2) is a compound formed by the combination of gadolinium and ruthenium in a 1:2 ratio. Gadolinium is a rare-earth element known for its magnetic properties, while ruthenium is a transition metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–ruthenium (1/2) can be achieved through various methods. One common approach involves the reaction of gadolinium chloride with ruthenium chloride in an aqueous solution, followed by the reduction of the resulting complex with a reducing agent such as sodium borohydride . Another method involves the thermal decomposition of a gadolinium-ruthenium complex, which can be prepared by mixing gadolinium nitrate and ruthenium nitrate in the presence of a suitable ligand .
Industrial Production Methods: In industrial settings, gadolinium–ruthenium (1/2) can be produced using high-temperature solid-state reactions. This involves heating a mixture of gadolinium oxide and ruthenium oxide at elevated temperatures in a controlled atmosphere. The resulting product is then purified through various techniques such as recrystallization and filtration .
化学反应分析
Types of Reactions: Gadolinium–ruthenium (1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form higher oxidation state complexes. In reduction reactions, it can be reduced to form lower oxidation state complexes. Substitution reactions involve the replacement of one ligand with another in the coordination sphere of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of gadolinium–ruthenium (1/2) include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of gadolinium–ruthenium (1/2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield higher oxidation state complexes, while reduction reactions can yield lower oxidation state complexes. Substitution reactions can result in the formation of new coordination complexes with different ligands .
科学研究应用
Gadolinium–ruthenium (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions . In biology, it is used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties . In medicine, it is being investigated for its potential use in cancer therapy, particularly in the development of new anticancer drugs . In industry, it is used in the production of advanced materials, such as high-performance alloys and magnetic materials .
作用机制
The mechanism of action of gadolinium–ruthenium (1/2) varies depending on its application. In catalytic reactions, the compound acts as a catalyst by providing an active site for the reaction to occur, thereby increasing the reaction rate . In MRI, the gadolinium component of the compound shortens the spin-lattice relaxation time (T1) of water protons, enhancing the contrast of the MRI images . In cancer therapy, the ruthenium component of the compound interacts with DNA and other cellular targets, inducing cell death through various pathways, including apoptosis and autophagy .
相似化合物的比较
Gadolinium–ruthenium (1/2) can be compared with other similar compounds, such as gadolinium–platinum (1/2) and gadolinium–palladium (1/2). While all these compounds have unique properties, gadolinium–ruthenium (1/2) stands out due to its combination of magnetic and catalytic properties. This makes it particularly valuable in applications that require both properties, such as MRI contrast agents and catalytic reactions .
List of Similar Compounds:- Gadolinium–platinum (1/2)
- Gadolinium–palladium (1/2)
- Gadolinium–iridium (1/2)
- Gadolinium–osmium (1/2)
Each of these compounds has its own unique set of properties and applications, but gadolinium–ruthenium (1/2) is distinguished by its versatility and wide range of applications .
属性
CAS 编号 |
12064-49-2 |
|---|---|
分子式 |
GdRu2 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
gadolinium;ruthenium |
InChI |
InChI=1S/Gd.2Ru |
InChI 键 |
WIBJUGOCGXALSF-UHFFFAOYSA-N |
规范 SMILES |
[Ru].[Ru].[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


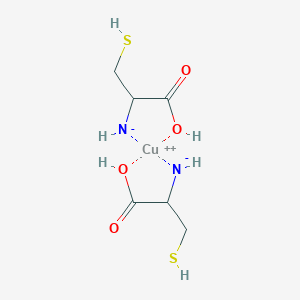
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
